![molecular formula C16H14N2O B3022495 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898386-40-8](/img/structure/B3022495.png)
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
The compound 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine family. This family of compounds is known for its heterocyclic structure that includes an imidazole ring fused to a pyridine ring. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the derivatives discussed in the research.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives is not explicitly detailed in the provided papers. However, the paper titled "Evaluation of catalytic activity of imidazolo[1,2-a]pyridine derivatives: oxidation of catechol" discusses a series of heterocyclic compounds with the imidazolo[1,2-a]pyridine moiety that were synthesized, including compounds with various substituents on the imidazo[1,2-a]pyridine framework . This suggests that the synthesis of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde would likely involve the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the appropriate substituents at the 2 and 7 positions of the ring system.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can potentially form an intramolecular hydrogen-bonded seven-membered ring, which can exist in either a planar or a twisted conformation . While the specific molecular structure of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not discussed, it can be inferred that the presence of substituents may influence the conformation and possibly the formation of such a hydrogen-bonded ring.
Chemical Reactions Analysis
The imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone using atmospheric oxygen . The study indicates that the catalytic activity depends on several factors, including the nature of the ligand and the transition metals used. Although the specific reactions of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are not detailed, it is reasonable to assume that it may also exhibit catalytic properties due to its structural similarity to the compounds studied.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary based on their molecular structure. For instance, some derivatives with an intramolecular hydrogen-bonded seven-membered ring exhibit efficient excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, with a quantum yield up to 0.45 . While the specific properties of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are not provided, the presence of the imidazo[1,2-a]pyridine core and the methyl and carbaldehyde substituents could influence its luminescent properties and other physical characteristics.
Future Directions
properties
IUPAC Name |
7-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-7-6-12(2)9-15(18)17-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGOSQZQZADXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC(=CC3=N2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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